1-(Bis(4-chlorophenyl)methyl)-4-methylpiperazine
Overview
Description
CAY10704 is a potent inhibitor of hepatitis C virus (HCV) infection (EC50 = 17 nM) that displays low cytotoxicity of virally-infected human hepatoma Huh7.5.1 cells (CC50 = 21.3 µM). It displays good pharmacokinetics in mice when delivered intraperitoneally, with preferential liver distribution without significant hepatotoxicity. CAY10704 is selective for HCV over dengue virus (EC50 = 4.62 µM).
Mechanism of Action
Target of Action
CAY10704 is a potent inhibitor of the Hepatitis C Virus (HCV) . The primary target of this compound is the HCV infection, which is a significant cause of liver disease worldwide .
Mode of Action
It is known to inhibit hcv infection effectively . The compound interacts with the virus, preventing it from replicating and spreading within the host organism .
Biochemical Pathways
It is clear that the compound interferes with the virus’s ability to replicate, thereby disrupting its life cycle .
Pharmacokinetics
CAY10704 displays good pharmacokinetics when delivered intraperitoneally in mice . It has preferential liver distribution, which is beneficial given that HCV primarily affects the liver . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties contribute to its bioavailability and effectiveness against HCV .
Result of Action
The primary result of CAY10704’s action is the inhibition of HCV infection . It displays low cytotoxicity of virally-infected human hepatoma Huh7.5.1 cells , indicating that it can effectively combat the virus without causing significant harm to the host cells .
Action Environment
The action of CAY10704 can be influenced by various environmental factors. For instance, the compound’s effectiveness may vary depending on the specific strain of HCV present . Additionally, individual patient factors, such as overall health, liver function, and presence of other diseases, can also impact the compound’s efficacy .
Properties
IUPAC Name |
1-[bis(4-chlorophenyl)methyl]-4-methylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2/c1-21-10-12-22(13-11-21)18(14-2-6-16(19)7-3-14)15-4-8-17(20)9-5-15/h2-9,18H,10-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQVBDRHJUMBET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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